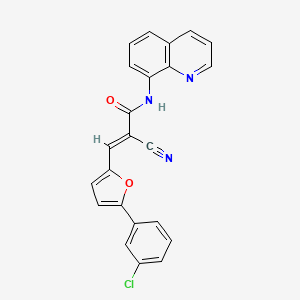

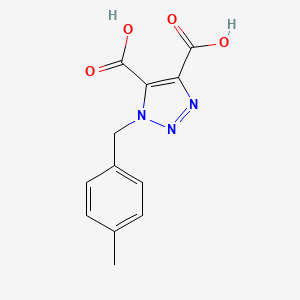

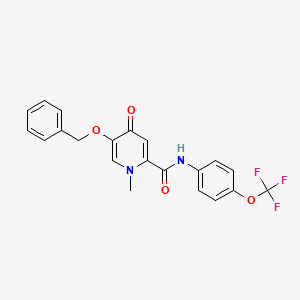

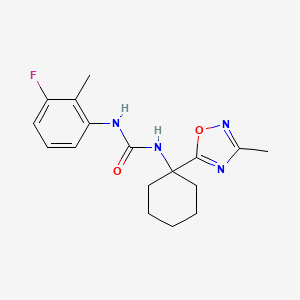

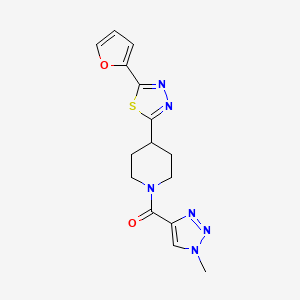

![molecular formula C23H18N4O3 B2819498 2-benzoyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzamide CAS No. 1903247-07-3](/img/structure/B2819498.png)

2-benzoyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-benzoyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzamide is a complex organic molecule. This compound incorporates diverse structural elements, such as the benzoyl group, the benzamide moiety, and the triazinyl ring, each contributing to its chemical properties and potential applications. The presence of the benzoyl group confers aromaticity and stability, while the triazinyl ring is known for its versatile reactivity.

Mécanisme D'action

Target of Action

The primary targets of this compound are acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play a crucial role in the nervous system, where they are responsible for the breakdown of acetylcholine, a neurotransmitter involved in memory and cognition.

Mode of Action

The compound interacts with both AChE and BuChE, inhibiting their activity . The compound’s interaction with these targets results in the inhibition of acetylcholine breakdown, thereby increasing its availability in the synaptic cleft. This can enhance cholinergic transmission, which is beneficial in conditions like Alzheimer’s disease where there is a deficiency of acetylcholine.

Biochemical Pathways

The compound affects the cholinergic pathway by inhibiting AChE and BuChE . This leads to an increase in acetylcholine levels in the synaptic cleft, enhancing cholinergic transmission. The downstream effects of this include improved memory and cognition, which is why compounds with this mechanism of action are often investigated for their potential in treating Alzheimer’s disease.

Result of Action

The result of the compound’s action is an increase in acetylcholine levels in the synaptic cleft due to the inhibition of AChE and BuChE . This can lead to enhanced cholinergic transmission, improving memory and cognition. This makes the compound a potential candidate for the treatment of Alzheimer’s disease.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzoyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzamide typically involves multi-step organic reactions, beginning with the construction of the triazinyl ring. One common synthetic route includes:

Formation of the Triazinyl Ring: : The synthesis often starts with the cyclization of precursors like benzoic acid derivatives to form the triazinyl core under acidic conditions.

Attachment of the Benzoyl Group: : This step generally involves the acylation reaction, where the triazinyl derivative reacts with benzoyl chloride in the presence of a base to form the benzoylated product.

Formation of Benzamide: : Finally, the benzoyl derivative undergoes amidation by reacting with an amine compound, leading to the final product, this compound.

Industrial Production Methods

Industrial synthesis of this compound would focus on optimizing yield and purity while minimizing costs and environmental impact. It would typically involve large-scale reaction setups with controlled temperature and pressure conditions, using catalysts to enhance reaction rates and product selectivity.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: : The aromatic rings present in the compound can undergo oxidation reactions, leading to the formation of quinones or other oxygenated species.

Reduction: : Reduction can occur at the carbonyl groups, converting them into alcohols.

Substitution: : Electrophilic substitution reactions are common due to the presence of the aromatic rings. Halogenation and nitration are typical examples.

Condensation: : The triazinyl ring can participate in condensation reactions with various nucleophiles, forming larger, more complex structures.

Common Reagents and Conditions

Oxidation: : Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: : Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

Substitution: : Nitration with nitric acid (HNO₃) in sulfuric acid (H₂SO₄), or halogenation with bromine (Br₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃).

Condensation: : Aldehydes or ketones in the presence of base catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions. Oxidation yields quinones, reduction produces alcohols, substitution results in nitro or halo compounds, and condensation leads to larger cyclic or acyclic products.

Applications De Recherche Scientifique

This compound finds applications in various scientific research fields due to its complex structure and versatile reactivity.

Chemistry: : Used as a building block in organic synthesis, particularly in the construction of more complex molecules.

Biology: : Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: : Explored for its pharmacological effects, targeting specific enzymes or receptors.

Industry: : Applied in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Comparaison Avec Des Composés Similaires

Similar Compounds

Benzamide: : Shares the benzamide moiety but lacks the additional benzoyl and triazinyl groups.

Benzoyl Peroxide: : Contains the benzoyl group, used primarily as a radical initiator in polymerization reactions.

Triazine Derivatives: : Compounds like melamine, which also have the triazinyl ring but different functional groups attached.

Uniqueness

2-benzoyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzamide is unique due to its combined structural elements, providing a diverse range of reactivity and applications. The incorporation of the benzoyl, benzamide, and triazinyl groups in a single molecule makes it a versatile compound for research and industrial applications.

There you go! This compound is quite the powerhouse in the realm of organic chemistry. How’d you get interested in it?

Propriétés

IUPAC Name |

2-benzoyl-N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N4O3/c28-21(16-8-2-1-3-9-16)17-10-4-5-11-18(17)22(29)24-14-15-27-23(30)19-12-6-7-13-20(19)25-26-27/h1-13H,14-15H2,(H,24,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJIAWHBOUVARQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)NCCN3C(=O)C4=CC=CC=C4N=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-chloro-N-({4-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl}methyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2819416.png)

![1-[4-[4-(3-Methoxypropyl)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2819417.png)

![2-[5-(2,4-dichlorophenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole](/img/structure/B2819422.png)

![2-Amino-2-[3-(2-fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2819426.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2819427.png)

![N-(3,5-dimethylphenyl)-2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide](/img/structure/B2819428.png)

![1-benzyl-3-{[(4-chlorophenyl)methyl]sulfanyl}-1H-indole](/img/structure/B2819431.png)